Potassium (3-Nitrophenyl)trifluoroborate is an organoboron compound characterized by the presence of a trifluoroborate group attached to a 3-nitrophenyl moiety. This compound is notable for its stability and versatility in organic synthesis, particularly in cross-coupling reactions. It is often used as a nucleophilic reagent in the formation of carbon-carbon bonds, making it valuable in pharmaceutical and materials chemistry.
While detailed safety information is unavailable, some general precautions are recommended when handling KNT:
The synthesis of Potassium (3-Nitrophenyl)trifluoroborate typically involves:
These synthetic routes leverage readily available starting materials and are generally straightforward, contributing to the compound's utility in laboratory settings .
Potassium (3-Nitrophenyl)trifluoroborate finds applications in:
Studies involving Potassium (3-Nitrophenyl)trifluoroborate often focus on its interactions with other reagents in cross-coupling reactions. The compound's ability to undergo transmetalation with minimal protodeboronation interference enhances its utility as a coupling partner. Investigations into its reactivity with various electrophiles provide insights into optimizing reaction conditions for improved yields .
Several compounds share structural or functional similarities with Potassium (3-Nitrophenyl)trifluoroborate. Here are some notable examples:
Compound Name | Structure/Functional Group | Unique Features |
---|---|---|
Potassium Methyltrifluoroborate | Methyl group | Widely used for alkyl transfer reactions |
Potassium Phenyltrifluoroborate | Phenyl group | Commonly employed in Suzuki-Miyaura reactions |
Potassium 4-Nitrophenyltrifluoroborate | 4-Nitrophenyl group | Similar reactivity but different positional effects |
The unique aspect of Potassium (3-Nitrophenyl)trifluoroborate lies in its specific electronic properties imparted by the 3-nitro substituent, which can influence reaction outcomes differently compared to other trifluoroborates. This makes it particularly useful for synthesizing compounds where electronic effects are critical.
Potassium (3-nitrophenyl)trifluoroborate exhibits notable efficiency in Suzuki-Miyaura cross-coupling reactions, particularly with aryl halides. The trifluoroborate moiety’s stability under aqueous and aerobic conditions distinguishes it from traditional boronic acids, which often require inert atmospheres and anhydrous solvents [1]. In a study comparing coupling yields, this reagent achieved >90% conversion with aryl chlorides in aqueous tetrahydrofuran (THF) at 80°C using palladium catalysts [1]. The nitro group’s electron-withdrawing nature moderates the boron center’s nucleophilicity, slowing transmetalation but improving selectivity by reducing proto-deboronation side reactions [4].
Table 1: Comparative Yields in Suzuki-Miyaura Coupling
Aryl Halide | Catalyst System | Yield (%) |
---|---|---|
4-Chloronitrobenzene | Pd(PPh₃)₄/K₂CO₃ | 88 |
3-Bromotoluene | PdCl₂(dppf)/CsF | 92 |
2-Iodoanisole | Pd(OAc)₂/XPhos | 85 |
The reagent’s compatibility with diverse palladium precursors, including phosphine-ligated and ligand-free systems, underscores its versatility [4]. For example, reactions employing Pd(OAc)₂ with triphenylphosphine in ethanol/water mixtures yielded biaryl products with minimal homocoupling byproducts [1].
The nitro group at the meta position induces pronounced electronic effects on reaction kinetics. Density functional theory (DFT) studies suggest that the -NO₂ group withdraws electron density via resonance, stabilizing the boron center and reducing its Lewis acidity [4]. This electronic modulation delays transmetalation, the rate-determining step in many Suzuki-Miyaura reactions, but enhances oxidative addition efficiency for electron-deficient aryl halides [4]. Kinetic profiling revealed a 15–20% reduction in reaction rates compared to non-nitrated analogs, offset by improved functional group tolerance (e.g., compatibility with esters and nitriles) [1].
In electrochemical cross-coupling systems, the nitro group’s redox activity enables unique pathways. While nickel-catalyzed variants typically favor alkyltrifluoroborates [2], palladium systems leverage the nitro group’s ability to stabilize radical intermediates during transmetalation, as observed in reactions with β-bromostyrene derivatives [2].
Potassium (3-nitrophenyl)trifluoroborate outperforms boronic acids in moisture-sensitive applications but lags behind electron-rich trifluoroborates in coupling speed. For instance, in side-by-side trials with potassium phenyltrifluoroborate, the nitro-substituted analog required 24 hours to reach 85% yield under identical conditions, whereas the phenyl derivative achieved 95% in 12 hours [1]. However, its stability in oxidative environments—such as epoxidation or ozonolysis conditions—makes it preferable for multistep syntheses [1].
Table 2: Stability and Reactivity Comparison
Reagent | Air Stability | Oxidative Tolerance | Coupling Yield (%) |
---|---|---|---|
K-3-Nitrophenyltrifluoroborate | High | Excellent | 88 |
Phenylboronic Acid | Low | Poor | 78 |
K-Phenyltrifluoroborate | Moderate | Good | 92 |
The nitro group’s steric impact is minimal, allowing efficient coupling even in ortho-substituted aryl halides, a challenge for bulkier organoboron reagents [4].
Ligand design critically influences the efficacy of potassium (3-nitrophenyl)trifluoroborate in palladium-mediated couplings. Bulky, electron-rich ligands such as SPhos and RuPhos accelerate transmetalation by stabilizing the palladium-boryl intermediate [4]. For example, using Pd(OAc)₂ with RuPhos in toluene/water mixtures reduced reaction times from 24 to 8 hours while maintaining yields >90% [1].
Bidentate ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) improve compatibility with heteroaryl halides. In a representative case, coupling with 2-chloropyridine achieved 82% yield using PdCl₂(dppf), compared to 65% with monodentate PPh₃ [4]. Emerging ligand systems, including N-heterocyclic carbenes (NHCs), show promise for low-temperature reactions, though their application with nitro-substituted trifluoroborates remains exploratory [1].
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